molecular formula C15H13ClN2O2 B13214560 3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one

3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one

Cat. No.: B13214560
M. Wt: 288.73 g/mol
InChI Key: QFIJSPDDQIZDKX-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one is a heterocyclic compound featuring a partially saturated indole core (2,3-dihydro-1H-indol-2-one) with multiple substituents:

  • Chlorine atom (Cl) at position 5, contributing to electronic and steric effects.
  • 2-Methylphenoxy group at position 6, introducing aromatic bulk and lipophilicity.

Its synthesis likely involves multi-step functionalization of the indol-2-one scaffold, analogous to methods described for related compounds .

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

3-amino-5-chloro-6-(2-methylphenoxy)-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H13ClN2O2/c1-8-4-2-3-5-12(8)20-13-7-11-9(6-10(13)16)14(17)15(19)18-11/h2-7,14H,17H2,1H3,(H,18,19)

InChI Key

QFIJSPDDQIZDKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=C3C(C(=O)NC3=C2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Substitution Reactions: The chloro and amino groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while the amino group can be introduced using amination reactions with reagents like ammonia or amines.

    Phenoxy Group Introduction: The phenoxy group can be introduced through nucleophilic aromatic substitution, where a phenol derivative reacts with the indole core in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus pentachloride, ammonia, amines, phenol derivatives, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, dyes, and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The following table compares key structural and physicochemical properties of 3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one with structurally related indol-2-one derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference ID
3-Amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one 3-NH₂, 5-Cl, 6-(2-methylphenoxy) C₁₅H₁₃ClN₂O₂ 296.73 Potential bioactive scaffold -
5-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one 5-Cl, 3,3-dimethyl C₁₀H₁₀ClNO 195.65 Simpler analogue; used in synthetic studies
5-Fluoro-3-methyl-1,3-dihydro-2H-indol-2-one 5-F, 3-CH₃ C₉H₈FNO 165.16 Fluorinated variant; explored in drug design
5-Chloranyl-1,3-dihydroindol-2-one 5-Cl, no additional substituents C₈H₆ClNO 167.59 Basic indol-2-one scaffold

Key Observations :

  • The 2-methylphenoxy group introduces steric bulk compared to smaller substituents (e.g., methyl or fluorine), which may influence binding affinity or metabolic stability .

Functional Group Variations and Bioactivity

a) Amino-Substituted Derivatives
  • 3-(Pyridine-2-ylimino)-1,3-dihydro-2H-indol-2-one : This derivative incorporates a pyridine-imino group, demonstrating the versatility of the indol-2-one scaffold in forming Schiff bases. Such compounds are often explored for antimicrobial or anticancer activity .
b) Halogenated Derivatives
  • 5-Chloro-3-(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-hydroxy-4-methylindol-2-one : This compound features dual chloro substituents and a methoxyphenyl group, highlighting the role of halogenation in modulating electronic properties and bioactivity .
c) Phenoxy-Substituted Derivatives
  • 6-Ethyl-1,3-dihydro-3,3-diphenyl-2H-indol-2-one : The diphenyl and ethyl groups enhance hydrophobicity, which may improve blood-brain barrier penetration in CNS-targeted therapies .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer:

  • Key Steps :
    • Condensation : Start with 5-chloro-1H-indole derivatives and 2-methylphenol under alkaline conditions (e.g., KOH/ethanol) to form the phenoxy intermediate .
    • Cyclization : Use acid catalysis (e.g., H₂SO₄) or thermal activation to form the 2,3-dihydroindol-2-one scaffold.
    • Amination : Introduce the amino group via nucleophilic substitution or reductive amination, optimizing pH (7–9) and temperature (60–80°C) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.9–7.6 ppm), carbonyl groups (δ ~175–185 ppm), and amino protons (δ ~11 ppm) .
    • IR : Validate C=O (1753 cm⁻¹), C=N (1615 cm⁻¹), and NH stretches (3419 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Bruker APEX2) resolves bond angles and confirms stereochemistry. Compare with Protein Data Bank entries for validation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Stability Testing :
    • pH Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) .
    • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .
  • Data Interpretation : Apply Arrhenius kinetics to predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR peak splitting anomalies)?

Methodological Answer:

  • Validation Steps :
    • Replicate Experiments : Repeat synthesis and characterization under controlled conditions to rule out procedural errors.
    • Complementary Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and 2D NMR (COSY, HSQC) to resolve overlapping signals .
    • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09) .
  • Literature Cross-Reference : Check for similar anomalies in structurally related indolinones (e.g., 5-chloro-2-oxoindole derivatives) .

Q. What experimental design considerations are critical for evaluating environmental fate and ecotoxicological effects?

Methodological Answer:

  • Environmental Fate Study :
    • Compartmental Analysis : Assess partitioning coefficients (log P, log D) and photodegradation rates using OECD Guideline 106 .
    • Biotic Transformation : Use soil/water microcosms to track metabolite formation via LC-MS/MS .
  • Ecotoxicology :
    • Tiered Testing : Start with acute toxicity assays (Daphnia magna, LC₅₀) and progress to chronic exposure studies (algae growth inhibition) .
    • Statistical Design : Apply split-plot designs (as in ) to account for variables like pH and organic carbon content .

Q. How can computational chemistry approaches enhance structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Modeling :
    • Docking Studies : Use MOE or AutoDock to predict binding affinities with target proteins (e.g., kinase inhibitors) .
    • QSAR Models : Develop regression models correlating substituent effects (e.g., Cl, methylphenoxy) with biological activity .
  • Validation : Cross-check predictions with in vitro enzyme inhibition assays (IC₅₀) and crystallographic data from RCSB PDB .

Q. Methodological Tables

Parameter Stability Testing Protocol Reference
pH Range2–12 (0.1 M phosphate/citrate buffers)
Analytical MethodUV-Vis spectroscopy (λ = 280 nm)
Statistical DesignRandomized block with split-plot replicates
Computational Tool Application in SAR Studies Reference
MOE (Molecular Operating Environment)Docking and pharmacophore mapping
Gaussian 09NMR shift prediction via DFT

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